3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
The compound “3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the molecular formula C13H17BrClNS and a molecular weight of 334.70 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic scaffold, which is a common feature in many biologically active compounds . The exact structure would need to be determined through methods such as NMR, HPLC, LC-MS, UPLC & more .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point and storage conditions, are not specified in the search results .Scientific Research Applications
Heterocyclic Compounds and Biological Activities
Heterocyclic compounds, especially those incorporating sulfur and nitrogen, like the derivatives of 3-azabicyclo [3.3.1] nonanones, exhibit significant biological activities. Such activities include antibacterial and antifungal properties, which are influenced by the presence of electron-withdrawing groups at specific positions on the aryl rings. These findings suggest potential applications of similar compounds in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).
Hypervalent Molecules in Chemistry
The study and development of hypervalent molecules, including sulfuranes and persulfuranes, highlight the importance of understanding the bonding and structural characteristics of sulfur-containing compounds. This knowledge contributes to advancements in main group chemistry and the synthesis of novel compounds with unique properties, which may have implications for the synthesis and application of complex sulfur-containing heterocycles (Pu et al., 2009).
Environmental and Industrial Applications
The research on solid acid catalysts for the hydroisomerisation of n-alkanes, aiming to enhance the octane number of gasoline while reducing aromatic compounds, indicates potential environmental and industrial applications of sulfur-containing compounds. This reflects on the broader utility of such compounds in catalysis and environmental remediation efforts (Galadima et al., 2010).
Phosphonic Acid and Material Science
The structural analogy of phosphonic acids with phosphate groups, due to their bonding with phosphorus atoms, underlines their versatility in various applications, including drug development, material functionalization, and as ligands in coordination chemistry. Such applications demonstrate the potential for developing novel materials and therapeutics based on the chemical manipulation of phosphorus, sulfur, and nitrogen-containing compounds (Sevrain et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNS.ClH/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10;/h1-2,5-6,10-11,13,15H,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACYFRHQEWHEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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